molecular formula C15H12BrFN4O2S B2892174 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol CAS No. 1207040-13-8

2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol

Katalognummer: B2892174
CAS-Nummer: 1207040-13-8
Molekulargewicht: 411.25
InChI-Schlüssel: HKXYXAAPEHDBNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is a useful research compound. Its molecular formula is C15H12BrFN4O2S and its molecular weight is 411.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12BrFN4OSC_{12}H_{12}BrFN_4OS, with a molecular weight of approximately 386.13 g/mol. The structure includes a pyrimidinol core substituted with a sulfanyl group and a bromo-fluorophenyl moiety, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related oxadiazole derivatives. For instance, compounds similar to the one demonstrated significant inhibitory effects against various gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 µg/mL to 64 µg/mL, indicating potent activity against bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Bacteria
Compound A0.25S. aureus
Compound B4S. pneumoniae
Compound C32Enterococcus faecalis

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HeLa cells) revealed that some derivatives exhibit low toxicity at concentrations below their MICs. For example, one study found that a related compound had cytotoxic effects only at concentrations exceeding 256 µg/mL, which is significantly higher than its antibacterial MIC . This suggests a favorable therapeutic window for potential clinical applications.

The proposed mechanism of action for compounds in this class includes interference with bacterial cell wall synthesis and inhibition of biofilm formation. Molecular docking studies have suggested that these compounds bind effectively to bacterial targets, disrupting essential cellular processes .

Case Studies and Research Findings

  • Study on Oxadiazole Derivatives : A study published in Molecules highlighted the synthesis and evaluation of several oxadiazole derivatives, including those structurally similar to the target compound. The results indicated that modifications to the oxadiazole ring significantly influenced antibacterial potency and selectivity against gram-positive bacteria .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxic effects of synthesized compounds on cancer cell lines. The findings indicated that while some compounds displayed promising antibacterial activity, they maintained low cytotoxicity levels at therapeutic doses .

Eigenschaften

IUPAC Name

2-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN4O2S/c1-7-8(2)18-15(20-14(7)22)24-6-12-19-13(21-23-12)9-3-4-11(17)10(16)5-9/h3-5H,6H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXYXAAPEHDBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC(=C(C=C3)F)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.